4-Isoquinolinmagnesium bromide
Overview
Description
Scientific Research Applications
While there are limited direct references to the specific applications of 4-Isoquinolinmagnesium bromide in scientific research within the provided papers, several studies highlight the importance of related compounds and methodologies that can indirectly inform about its potential uses. The focus here is on the broader context of isoquinoline derivatives, halogenated compounds, and their roles in various research domains.
Applications in Analytical Chemistry and Drug Discovery
Isoquinoline derivatives, including those structurally related to this compound, play a crucial role in the development of new therapeutic agents. These compounds have shown a wide range of biological activities, including antimicrobial, antibacterial, antitumor, and other pharmacological effects. Their structural modification is a significant area of research, aiming to enhance their therapeutic efficacy and explore new applications in drug discovery (Dembitsky et al., 2015). Furthermore, the synthesis and study of isoquinoline derivatives are pivotal in understanding their binding aspects and implications for drug design, suggesting potential pathways for novel drug development (Bhadra & Kumar, 2012).
Role in Material Science and Organic Synthesis
In the field of material science, the study of compounds structurally similar to this compound contributes to the development of new materials with potential applications in organic light-emitting diodes (OLEDs) and other organic electronics. For instance, the review on BODIPY-based materials for OLEDs highlights the importance of structural design and synthesis in creating efficient metal-free infrared emitters, which can be inspired by the structural properties of isoquinoline derivatives (Squeo & Pasini, 2020).
Environmental and Analytical Applications
Halogenated compounds, including brominated derivatives, are extensively studied for their environmental impact and analytical applications. Research on inorganic bromine in the marine boundary layer underscores the complexity of bromine cycling and its implications for atmospheric chemistry (Sander et al., 2003). Additionally, the environmental concentrations and toxicology of 2,4,6-tribromophenol offer insights into the persistence and effects of brominated compounds, which could relate to the environmental behavior of this compound derivatives (Koch & Sures, 2018).
Mechanism of Action
Target of Action:
4-Isoquinolinmagnesium bromide is a chemical compound with the formula C9H6BrMgNThe isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring, suggests potential interactions with receptors or enzymes involved in cellular signaling pathways .
Mode of Action:
The mechanism of action for this compound remains elusive Ipratropium, an anticholinergic drug, shares some similarities with the isoquinoline structure Ipratropium acts as an antagonist of the muscarinic acetylcholine receptor, inhibiting the parasympathetic nervous system in the airways. Similarly, this compound may interact with receptors or enzymes, modulating cellular responses .
Pharmacokinetics:
- Absorption : this compound is typically administered in solution form (e.g., in tetrahydrofuran). Its absorption likely occurs locally, minimizing systemic exposure .
Result of Action:
Given its structural resemblance to ipratropium, we can infer potential effects:
- Secretion Inhibition : Local application could inhibit glandular secretions, similar to ipratropium’s effect on nasal mucosa .
Action Environment:
Environmental factors play a crucial role:
Properties
IUPAC Name |
magnesium;4H-isoquinolin-4-ide;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.BrH.Mg/c1-2-4-9-7-10-6-5-8(9)3-1;;/h1-4,6-7H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJPTPBAUVJSNV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2[C-]=CN=CC2=C1.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrMgN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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